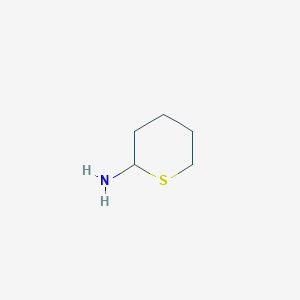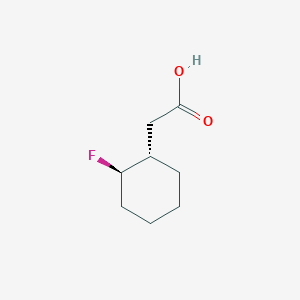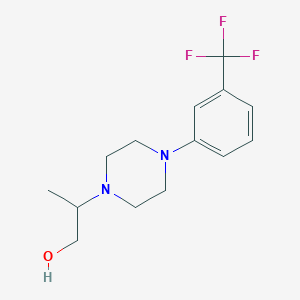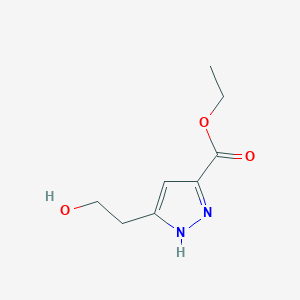![molecular formula C6H16N+ B13353341 [(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)
[(2S)-3,3-dimethylbutan-2-yl]azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2S)-3,3-dimethylbutan-2-yl]azanium is an organic compound with a specific stereochemistry, denoted by the (2S) configuration. This compound is a derivative of butane, featuring a dimethyl substitution at the third carbon and an azanium group at the second carbon. The presence of the azanium group indicates that it is a positively charged ion, commonly referred to as an ammonium ion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-3,3-dimethylbutan-2-yl]azanium typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylbutan-2-ol as the starting material.
Conversion to Amine: The hydroxyl group of 3,3-dimethylbutan-2-ol is converted to an amine group through a series of reactions.
Formation of Azanium Ion: The amine is then protonated to form the azanium ion, resulting in this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.
化学反応の分析
Types of Reactions
[(2S)-3,3-dimethylbutan-2-yl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azanium ion back to its neutral amine form.
Substitution: The azanium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction will produce the corresponding amine.
科学的研究の応用
[(2S)-3,3-dimethylbutan-2-yl]azanium has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of [(2S)-3,3-dimethylbutan-2-yl]azanium involves its interaction with molecular targets such as enzymes and receptors. The azanium group can form ionic bonds with negatively charged sites on proteins, influencing their activity and function. This interaction can modulate biochemical pathways and cellular processes.
類似化合物との比較
[(2S)-3,3-dimethylbutan-2-yl]azanium can be compared with other similar compounds, such as:
[(2S)-3,3-dimethylbutan-2-yl]amine: The neutral amine form of the compound.
[(2S)-3,3-dimethylbutan-2-yl]carboxylate: A carboxylate derivative with different reactivity and applications.
[(2S)-3,3-dimethylbutan-2-yl]alcohol: The alcohol precursor used in the synthesis of the azanium ion.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the azanium group, which imparts distinct chemical and biological properties.
特性
分子式 |
C6H16N+ |
|---|---|
分子量 |
102.20 g/mol |
IUPAC名 |
[(2S)-3,3-dimethylbutan-2-yl]azanium |
InChI |
InChI=1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/p+1/t5-/m0/s1 |
InChIキー |
DXSUORGKJZADET-YFKPBYRVSA-O |
異性体SMILES |
C[C@@H](C(C)(C)C)[NH3+] |
正規SMILES |
CC(C(C)(C)C)[NH3+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)



![6-(2-Methyl-3-furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353300.png)

![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)



